4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole
Overview
Description
4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is known for its diverse biological and pharmacological activities Benzimidazoles are characterized by a fused ring system consisting of benzene and imidazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones. One common method includes the use of formic acid or trimethyl orthoformate as a condensing agent. The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature, with the addition of oxidizing agents like hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) to facilitate the formation of the benzimidazole ring .
Industrial Production Methods: In industrial settings, the production of benzimidazole derivatives, including this compound, often involves large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalytic redox cycling, involving cerium (IV) and cerium (III) ions, has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), ceric ammonium nitrate.
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃).
Major Products: The major products formed from these reactions include substituted benzimidazoles, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interaction with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 4-hydroxy-2-methoxy-1-methyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-Hydroxy-2-quinolone: Shares the hydroxyl group and exhibits similar biological activities.
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: Another benzimidazole derivative with comparable chemical properties.
4-Hydroxy-1-methyl-2(1H)-quinolone: Similar in structure and function, used in various chemical and biological applications
Uniqueness: 4-Hydroxy-2-methoxy-1-methyl-1H-benzimidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of both hydroxyl and methoxy groups enhances its solubility and interaction with biological targets, making it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
2-methoxy-1-methylbenzimidazol-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-11-6-4-3-5-7(12)8(6)10-9(11)13-2/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVCJEUTLDSCRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)O)N=C1OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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